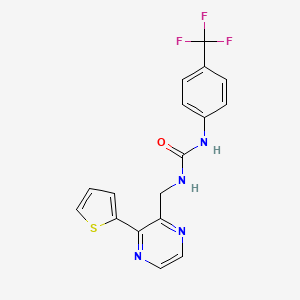
1-((3-(Thiophen-2-yl)pyrazin-2-yl)methyl)-3-(4-(trifluoromethyl)phenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-((3-(Thiophen-2-yl)pyrazin-2-yl)methyl)-3-(4-(trifluoromethyl)phenyl)urea is a useful research compound. Its molecular formula is C17H13F3N4OS and its molecular weight is 378.37. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-((3-(Thiophen-2-yl)pyrazin-2-yl)methyl)-3-(4-(trifluoromethyl)phenyl)urea is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by relevant data tables and case studies.
Synthesis
The compound can be synthesized through a multi-step process involving the reaction of thiophene and pyrazine derivatives. A typical synthetic route includes:
- Formation of the Pyrazine Ring : This can be achieved through cyclization reactions involving appropriate precursors.
- Introduction of the Thiophene Moiety : Cross-coupling reactions or direct functionalization methods are utilized.
- Attachment of the Urea Group : The urea functionality is introduced via isocyanate coupling reactions.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit antimicrobial properties. For instance, pyrazolyl-ureas have shown moderate activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 250 μg/mL to higher concentrations depending on the specific derivative tested .
Anti-inflammatory Properties
The compound has been evaluated for its anti-inflammatory effects, particularly as an inhibitor of cytokines such as IL-17 and TNFα. In vitro studies have reported IC50 values in the nanomolar range, indicating potent activity against these inflammatory mediators . For example, several derivatives demonstrated IC50 values between 0.1 to 1 μM in cytokine release assays.
Inhibition of Enzymes
The urea derivatives have also been investigated for their potential as enzyme inhibitors. Notably, they exhibit inhibitory activity against soluble epoxide hydrolase (sEH), with reported IC50 values ranging from 16.2 to 50.2 nmol/L . This inhibition may contribute to their anti-inflammatory effects and suggests a mechanism for their therapeutic potential.
Case Study 1: Antimicrobial Efficacy
A study involving a series of pyrazolyl-ureas demonstrated their effectiveness against Candida albicans. The compounds were tested for both bacteriostatic and fungistatic activities, yielding promising results that support further exploration into their use as antimicrobial agents .
Case Study 2: Anti-inflammatory Mechanisms
In another investigation, compounds structurally related to this compound were assessed for their ability to inhibit TNFα production in LPS-stimulated THP-1 cells. The results indicated significant inhibition at low concentrations, suggesting potential for treating inflammatory diseases .
Data Tables
| Biological Activity | IC50 Values (μM) | Remarks |
|---|---|---|
| Cytokine Inhibition (IL-17) | 0.1 - 1 | Potent anti-inflammatory effects |
| TNFα Production Inhibition | 0.004 - 0.067 | Effective in LPS-stimulated models |
| Antimicrobial Activity (MIC) | 250 μg/mL | Moderate activity against bacterial strains |
| sEH Inhibition | 16.2 - 50.2 nmol/L | Potential therapeutic target for inflammation |
特性
IUPAC Name |
1-[(3-thiophen-2-ylpyrazin-2-yl)methyl]-3-[4-(trifluoromethyl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F3N4OS/c18-17(19,20)11-3-5-12(6-4-11)24-16(25)23-10-13-15(22-8-7-21-13)14-2-1-9-26-14/h1-9H,10H2,(H2,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXDIGEJOUKRJMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NC=CN=C2CNC(=O)NC3=CC=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F3N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













